N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide
Description
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a tetrahydroquinoline (THQ)-based sulfonamide derivative characterized by a 2-methoxyacetyl group at the 1-position of the THQ core and a 4-propylbenzenesulfonamide moiety at the 7-position. This compound’s structural design aligns with modifications observed in bioactive molecules targeting enzymes or receptors, such as μ-opioid receptor (MOR) modulators or acyl-CoA monoacylglycerol acyltransferase (MGAT) inhibitors .
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-5-16-7-11-19(12-8-16)28(25,26)22-18-10-9-17-6-4-13-23(20(17)14-18)21(24)15-27-2/h7-12,14,22H,3-6,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLZGVZWCZVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: : The tetrahydroquinoline core can undergo oxidative transformations, often yielding quinoline derivatives.
Reduction: : The methoxyacetyl group can be reduced to a primary alcohol under hydrogenation conditions.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) or manganese dioxide (MnO2) in an organic solvent.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products:
Oxidation: : Quinoline derivatives.
Reduction: : Primary alcohol derivatives.
Substitution: : Various substituted sulfonamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and sulfonamide-based drugs.
Biology: : This compound has shown potential as a biological probe due to its unique structural features, allowing for the investigation of various biochemical pathways and interactions.
Medicine: : Its structural motif is reminiscent of certain pharmacophores found in bioactive molecules, making it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: : The compound's diverse reactivity makes it useful in the development of novel materials, including polymers and coatings, which benefit from its unique chemical properties.
Mechanism of Action
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: : This compound lacks the methoxy group, which may influence its reactivity and biological activity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide: : The substitution of a propyl group with an ethyl group may affect its physical properties and chemical reactivity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : A methyl group instead of a propyl group can lead to differences in steric and electronic effects.
Uniqueness: : this compound stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methoxyacetyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that combines a tetrahydroquinoline moiety with a benzenesulfonamide group. Its molecular formula is C19H22N2O4S, and it is characterized by:
- Molecular Weight : 366.45 g/mol
- CAS Number : 1324207-04-6
The presence of the tetrahydroquinoline structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine receptors.
Anti-inflammatory Effects
The compound's ability to modulate biological pathways indicates potential anti-inflammatory properties. Compounds that interact with the inflammatory pathways often show promise in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group is known for its role in inhibiting various enzymes involved in inflammatory responses.
The exact mechanisms through which this compound exerts its biological effects require further elucidation. However, preliminary research suggests:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The tetrahydroquinoline moiety may interact with neurotransmitter receptors.
Study on Structural Analogues
A study focusing on related sulfonamide derivatives demonstrated significant inhibitory effects against various cancer cell lines (e.g., A549 and MDA-MB-231) with IC50 values ranging from 1.35 μM to 3.04 μM . Although direct studies on the target compound are lacking, these findings highlight the potential for similar efficacy.
In Vivo Studies
Research on sulfonamide derivatives has shown promising results in vivo. For example, certain compounds exhibited over 80% inhibition of tumor growth in xenograft models . Such outcomes suggest that this compound may also have significant therapeutic potential pending further investigation.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications in Tetrahydroquinoline Derivatives
Compound 3i: (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (from )
- Key Differences :
- Substituent Position : The target compound has a sulfonamide at the 7-position, whereas 3i features a 2-methylpropane sulfamide at the 4-position.
- Core Substitution : 3i includes a benzyl group at the 6-position, absent in the target compound.
- Impact :
Data Table 1 : Core Modifications
Sulfonamide Group Variations
Compound: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Key Differences :
- Impact :
Compound: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Key Differences: Core Structure: IIIa uses a chlorinated hydroxyquinoline core instead of tetrahydroquinoline. Sulfonamide Substituents: IIIa features a 4-methoxy group, whereas the target compound has a 4-propyl chain.
- Impact: The hydroxyquinoline core in IIIa may confer metal-chelating properties, absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
